molecular formula C5H12OS B1581746 4-(Methylthio)butanol CAS No. 20582-85-8

4-(Methylthio)butanol

Cat. No.: B1581746
CAS No.: 20582-85-8
M. Wt: 120.22 g/mol
InChI Key: JNTVUHZXIJFHAU-UHFFFAOYSA-N
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Description

4-(Methylthio)butanol is an organic compound with the molecular formula C5H12OS. It is a colorless liquid with a characteristic sulfurous odor. This compound is primarily used in the flavors and fragrances industry due to its unique organoleptic properties, which include cabbage-like and alliaceous (garlic-like) notes .

Biochemical Analysis

Biochemical Properties

4-(Methylthio)butanol plays a significant role in biochemical reactions due to its sulfur-containing functional group. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, affecting cellular functions.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in oxidative stress responses . Additionally, it can affect the expression of genes related to detoxification processes, thereby altering cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and stress responses.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dose range triggers significant biological responses, highlighting the importance of dosage in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to sulfur metabolism. It can be metabolized by cytochrome P450 enzymes to form sulfoxides and sulfones, which are further processed by other enzymes . These metabolic transformations can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific organelles. This compartmentalization can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)butanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with methanethiol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylthio group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)butanol undergoes various chemical reactions, including:

    Oxidation: When oxidized, it can form 4-(Methylthio)butanal or 4-(Methylthio)butanoic acid, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert it to 4-(Methylthio)butane.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methylthio)butanol has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(Methylthio)butanal
  • 4-(Methylthio)butanoic acid
  • 3-(Methylthio)butanol
  • 2-(Methylthio)ethanol

Comparison: 4-(Methylthio)butanol is unique due to its specific structure, which imparts distinct organoleptic properties. Compared to 4-(Methylthio)butanal and 4-(Methylthio)butanoic acid, it is less reactive and more stable under standard conditions. Its longer carbon chain compared to 2-(Methylthio)ethanol provides different physical and chemical properties, making it suitable for specific applications in flavors and fragrances .

Properties

IUPAC Name

4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTVUHZXIJFHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174594
Record name 4-(Methylthio)butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

sulfury,potato, or green vegetable odour
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 to 98.00 °C. @ 20.00 mm Hg
Record name 4-(Methylthio)-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water and fat
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.997
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20582-85-8
Record name 4-(Methylthio)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20582-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol, 4-(methylthio)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(METHYLTHIO)BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL87URY6PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(Methylthio)-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the hydroxyl group in hydroxyalkyl sulfides influence the formation of intramolecular sulfur-oxygen bonded radical cations during photoinduced electron transfer reactions?

A1: The research by [] investigates the photoinduced electron transfer mechanism between various hydroxyalkyl sulfides and the 4-carboxybenzophenone (CB) triplet state. The study found that the position of the hydroxyl group relative to the sulfur atom significantly impacts the formation of intramolecular sulfur-oxygen bonded radical cations. Specifically, 4-(Methylthio)butanol (4-MTB), with its hydroxyl group located four carbons away from the sulfur atom, did not exhibit the characteristic absorption band at approximately 400 nm associated with the intramolecular (•S−O)-bonded species. [] This suggests that the distance between the sulfur and oxygen atoms plays a crucial role in the formation of these intramolecular species. In contrast, other hydroxyalkyl sulfides with shorter distances between the sulfur and oxygen atoms, such as 2-(methylthio)ethanol (2-MTE), did exhibit this characteristic absorption band. [] This highlights the importance of spatial proximity in facilitating the formation of intramolecular bonds during these photoinduced electron transfer reactions.

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